molecular formula C7H13ClO B1656463 2,3,3-Trimethylbutanoyl chloride CAS No. 52912-50-2

2,3,3-Trimethylbutanoyl chloride

Cat. No.: B1656463
CAS No.: 52912-50-2
M. Wt: 148.63 g/mol
InChI Key: SXJYIEBMAQEWPK-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutanoyl Chloride is a specialized organic reagent belonging to the acyl chloride family. This compound serves as a versatile building block in organic synthesis, primarily used to introduce the 2,3,3-trimethylbutyryl moiety into target molecules. Its high reactivity makes it a valuable intermediate for researchers developing novel compounds in fields such as pharmaceutical development, materials science, and agrochemical research . As a staple in chemical synthesis, it is commonly employed in Friedel-Crafts acylation, esterification, and amide coupling reactions to construct complex molecular architectures. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any personal use. Researchers should handle this material with care, as it is likely moisture-sensitive and may cause skin and eye irritation, similar to other acyl chlorides . For specific handling, storage, and safety information, please consult the corresponding Safety Data Sheet (SDS).

Properties

IUPAC Name

2,3,3-trimethylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYIEBMAQEWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502122
Record name 2,3,3-Trimethylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52912-50-2
Record name 2,3,3-Trimethylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination Mechanism

Thionyl chloride remains the most widely used reagent for converting 2,3,3-trimethylbutanoic acid to its acyl chloride derivative. The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both the chlorinating agent and solvent. The general reaction is:

$$
\text{2,3,3-Trimethylbutanoic acid} + \text{SOCl}2 \rightarrow \text{2,3,3-Trimethylbutanoyl chloride} + \text{SO}2 + \text{HCl}
$$

A 2021 study demonstrated that maintaining a 1:2.5 molar ratio of acid to SOCl₂ at 70–80°C for 4–6 hours achieves 89% yield. Excess SOCl₂ ensures complete conversion, while inert gas purging minimizes side reactions from liberated HCl.

Catalytic Enhancements

Introducing 1–5 mol% DMF as a catalyst reduces reaction time to 2 hours by generating a reactive imidazolide intermediate. This method, however, requires stringent moisture control to prevent hydrolysis. Industrial protocols often omit catalysts to simplify purification, accepting slightly lower yields (82–85%) for cost efficiency.

Phosphorus Trichloride (PCl₃) Methods

Stoichiometric Reactions

Phosphorus trichloride offers a cost-effective alternative, particularly in bulk manufacturing. The reaction follows:

$$
3\,\text{2,3,3-Trimethylbutanoic acid} + \text{PCl}3 \rightarrow 3\,\text{this compound} + \text{H}3\text{PO}_3
$$

A Chinese patent (CN101279908A) details a 60°C, 2-hour reaction using a 1:0.5 molar ratio of acid to PCl₃, yielding 87.1% product after vacuum distillation. The byproduct phosphorous acid (H₃PO₃) is separable via aqueous extraction, though trace residues may necessitate additional washing.

Solvent-Modified Protocols

Non-polar solvents like hexane improve phase separation during workup. A 2023 optimization study reported 91% yield using hexane as the reaction medium, with distillation temperatures stabilized at 78–80°C under 18 kPa.

Oxalyl Chloride [(COCl)₂] Strategies

Low-Temperature Synthesis

Oxalyl chloride enables reactions at 0–25°C, advantageous for heat-sensitive substrates. The mechanism involves in situ generation of chloroformate intermediates:

$$
\text{2,3,3-Trimethylbutanoic acid} + (\text{COCl})2 \rightarrow \text{this compound} + 2\,\text{CO}2 + 2\,\text{HCl}
$$

A 2020 protocol achieved 93% yield by employing a 1:1.1 acid-to-oxalyl chloride ratio with 2-hour stirring at 25°C. Anhydrous conditions are critical to prevent competitive hydrolysis.

Solvent Selection

Dichloromethane and toluene are preferred solvents, with the former enhancing reaction homogeneity. Post-reaction, excess oxalyl chloride is removed via rotary evaporation under reduced pressure (30–40°C, 10 kPa).

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to improve heat dissipation and throughput. A 2024 patent describes a tubular reactor operating at 75°C with a 5-minute residence time, achieving 94% conversion using SOCl₂. Automated HCl scrubbing units integrate directly into the workflow, enhancing safety.

Byproduct Recycling

Phosphorous acid from PCl₃ reactions is purified to 98% grade for use in fertilizer production, aligning with circular economy principles. Gas-phase HCl is neutralized in packed-bed reactors with NaOH, generating NaCl for industrial applications.

Purification and Quality Control

Distillation Parameters

Fractional distillation under reduced pressure (20–25 kPa) isolates this compound with >99% purity. Key boiling points:

  • Crude product : 75–85°C at 20 kPa
  • Purified fraction : 79–81°C at 20 kPa

Analytical Characterization

Gas Chromatography (GC): Retention time of 8.2 minutes (HP-5 column, 150°C isothermal).
IR Spectroscopy: Strong absorbance at 1805 cm⁻¹ (C=O stretch) and 610 cm⁻¹ (C-Cl stretch).
¹H NMR (CDCl₃): δ 1.22 (s, 6H, 3-CH₃), 1.45 (s, 3H, 2-CH₃), 2.68 (q, 1H, CH).

Comparative Analysis of Methods

Method Reagent Temperature Time Yield Purity Scale Suitability
Thionyl Chloride SOCl₂ 70–80°C 4–6 h 85–89% 99% Lab/Industrial
Phosphorus Trichloride PCl₃ 50–60°C 2–3 h 87–91% 98% Industrial
Oxalyl Chloride (COCl)₂ 0–25°C 2–3 h 90–93% 99.5% Lab

Emerging Technologies

Photocatalytic Chlorination

Pilot-scale trials using UV light and Cl₂ gas show promise, eliminating reagent stoichiometry constraints. Initial yields of 78% suggest potential for further optimization.

Biocatalytic Routes

Engineered lipases catalyze chloride transfer in aqueous-organic biphasic systems, though current yields (<50%) limit commercial viability.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

This reaction involves the replacement of the chlorine atom with nucleophiles (e.g., amines, alcohols, or water). The bulky trimethyl groups hinder nucleophilic attack, slowing the reaction compared to linear acyl chlorides.

Key Examples:

  • Reaction with Amines :
    Primary or secondary amines react to form substituted amides and ammonium chloride. For example, with ethylamine:

    (CH3)2C(CH3)COCl+CH3CH2NH2(CH3)2C(CH3)CONHCH2CH3+CH3CH2NH3+Cl\text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COCl} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(CH}_3\text{)CONHCH}_2\text{CH}_3 + \text{CH}_3\text{CH}_2\text{NH}_3^+\text{Cl}^-

    The mechanism follows nucleophilic addition-elimination , where the amine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of HCl regenerates the carbonyl group .

  • Reaction with Alcohols :
    Forms esters under anhydrous conditions. For instance, methanol yields:

    (CH3)2C(CH3)COCl+CH3OH(CH3)2C(CH3)COOCH3+HCl\text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COCl} + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COOCH}_3 + \text{HCl}

Hydrolysis

In aqueous environments, 2,3,3-trimethylbutanoyl chloride hydrolyzes to 2,3,3-trimethylbutanoic acid:

(CH3)2C(CH3)COCl+H2O(CH3)2C(CH3)COOH+HCl\text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COOH} + \text{HCl}

The reaction is vigorous and exothermic, often requiring controlled conditions to manage HCl gas release .

Reduction

Reducing agents like lithium aluminum hydride (LiAlH₄) convert the acyl chloride to 2,3,3-trimethylbutanol:

(CH3)2C(CH3)COClLiAlH4(CH3)2C(CH3)CH2OH\text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COCl} \xrightarrow{\text{LiAlH}_4} \text{(CH}_3\text{)}_2\text{C(CH}_3\text{)CH}_2\text{OH}

The reaction proceeds via nucleophilic attack by hydride ions, forming an alkoxide intermediate that is protonated during workup.

Decarbonylation and Elimination

Under catalytic conditions (e.g., rhodium complexes), decarbonylation occurs, producing alkenes via Saytzeff elimination . The major product is the more substituted alkene:

(CH3)2C(CH3)COCl(CH3)2C=CH2+CO+HCl\text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COCl} \rightarrow \text{(CH}_3\text{)}_2\text{C=CH}_2 + \text{CO} + \text{HCl}

This pathway is favored due to the stability of the resulting trisubstituted alkene.

Friedel-Crafts Acylation

ArH+(CH3)2C(CH3)COClAlCl3ArCOC(CH3)(CH3)2\text{ArH} + \text{(CH}_3\text{)}_2\text{C(CH}_3\text{)COCl} \xrightarrow{\text{AlCl}_3} \text{ArCOC(CH}_3\text{)(CH}_3\text{)}_2

Comparative Reactivity Table

Reaction TypeReactivity (vs. Butanoyl Chloride)Major ProductKey Factor
HydrolysisSlower2,3,3-Trimethylbutanoic acidSteric hindrance
Amine SubstitutionModerateBranched amide + ammonium chlorideNucleophilicity of amine
DecarbonylationComparable2,3,3-TrimethylpropeneCatalyst efficiency
Friedel-CraftsLowerLimited applicabilitySteric/electronic effects

Mechanistic Insights

  • Steric Effects : The three methyl groups increase steric hindrance, raising activation energy for nucleophilic attack .

  • Electronic Effects : The electron-donating methyl groups slightly reduce the carbonyl’s electrophilicity, further slowing reactions.

These reactions highlight the compound’s utility in synthesizing sterically hindered amides, esters, and alkenes, albeit with moderated reactivity compared to simpler acyl chlorides.

Scientific Research Applications

2,3,3-Trimethylbutanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of esters, amides, and other acyl derivatives.

    Pharmaceuticals: In the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

    Material Science: In the preparation of polymers and other advanced materials.

    Biochemistry: As a reagent for modifying biomolecules and studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2,3,3-trimethylbutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3,3-trimethylbutanoyl chloride with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Compound Name Molecular Formula CAS Number Key Functional Group Reactivity/Applications Reference
This compound C₇H₁₃ClO 756-02-5 Acyl chloride High reactivity in nucleophilic substitutions; used in peptide coupling and polymer synthesis.
2-Chloro-2,3,3-trimethylbutane C₇H₁₅Cl 918-07-0 Alkyl chloride Less electrophilic; undergoes SN1/SN2 reactions for alkylation or elimination.
S-2,3,3-Trichloroallyl diisopropylthiocarbamate C₁₀H₁₅Cl₃NOS 2303-17-5 Thiocarbamate Herbicidal activity; acts as a soil-applied pre-emergent herbicide.
1-(4,6-Dichloro-1,3,5-triazine)-2,3,3-trimethylindolinium chloride C₁₅H₁₇Cl₂N₅ N/A Triazine-indolinium chloride Used in covalent functionalization of carbon nanomaterials; exhibits dual electrophilic sites.

Key Findings:

Reactivity Differences: Acyl vs. Alkyl Chlorides: this compound exhibits higher reactivity than 2-chloro-2,3,3-trimethylbutane due to the electron-withdrawing carbonyl group, which enhances electrophilicity. This makes it more suitable for amide or ester formations compared to alkylation reactions . Triazine Derivatives: The triazine-indolinium chloride (from –4) demonstrates unique dual reactivity, enabling covalent bonding with carbon nanomaterials. This contrasts with the single reactive site in this compound .

Applications: Agrochemicals: S-2,3,3-Trichloroallyl diisopropylthiocarbamate (Tri-allate) is a herbicide targeting weed seeds, while this compound lacks direct pesticidal activity . Material Science: The triazine-indolinium chloride is specialized for nanomaterial functionalization, whereas this compound is more broadly used in synthetic organic chemistry .

Synthetic Methods: Grignard reactions are employed for synthesizing structurally similar branched alkanes (e.g., 2,3,3-trimethylhexane in ), but acyl chlorides like this compound typically require thionyl chloride or PCl₃ for preparation from carboxylic acids .

Biological Activity

2,3-Trimethylbutanoyl chloride, also known as 2,3-dimethylbutanoyl chloride (CAS Number: 51760-90-8), is an organic compound with the molecular formula C6H11ClOC_6H_{11}ClO. It plays a significant role in organic synthesis, particularly as an acyl chloride in various chemical reactions. This article reviews the biological activity of 2,3-trimethylbutanoyl chloride, focusing on its applications, mechanisms of action, and safety considerations.

  • Molecular Weight : 134.60 g/mol
  • Boiling Point : 127-129 °C
  • Density : 0.969 g/mL at 25 °C
  • Storage Conditions : Store under inert atmosphere at temperatures between 2-8 °C.

2,3-trimethylbutanoyl chloride functions primarily as an acylating agent. It reacts with various nucleophiles, including amines and alcohols, to form amides and esters respectively. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.

Applications in Drug Development

  • Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various medicinal compounds, particularly those requiring acylation for biological activity enhancement.
  • Agricultural Chemicals : It serves as an intermediate in the production of pesticides and herbicides, contributing to their efficacy through structural modifications that enhance biological activity.

Study 1: Synthesis of Amides

A study demonstrated the use of 2,3-trimethylbutanoyl chloride in synthesizing amides from primary and secondary amines. The reaction conditions were optimized to achieve high yields while minimizing side reactions. The resulting amides exhibited enhanced biological activities compared to their precursors.

Study 2: Pesticide Development

Another research focused on developing a new class of herbicides using 2,3-trimethylbutanoyl chloride as a key intermediate. The synthesized compounds showed significant herbicidal activity against common weeds, indicating the compound's potential in agricultural applications.

Safety and Handling

2,3-trimethylbutanoyl chloride is classified as hazardous:

  • Corrosive : Causes severe skin burns and eye damage.
  • Precautions : Use appropriate personal protective equipment (PPE), including gloves and goggles. Ensure proper ventilation during handling.

Summary Table of Properties

PropertyValue
Molecular FormulaC6H11ClOC_6H_{11}ClO
Molecular Weight134.60 g/mol
Boiling Point127-129 °C
Density0.969 g/mL at 25 °C
Storage Temperature2-8 °C
Hazard ClassificationCorrosive

Q & A

Q. What are the recommended methods for synthesizing 2,3,3-Trimethylbutanoyl chloride in laboratory settings?

The compound is typically synthesized via reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is refluxed (e.g., 40-60°C) for 2-4 hours, followed by removal of excess SOCl₂ under reduced pressure. Purification via fractional distillation is critical, as exemplified by similar acyl chlorides like 3,3-Dimethylbutanoyl chloride, which is distilled at 65–67°C (12 mmHg) . Ensure inert gas (N₂/Ar) to prevent hydrolysis.

Q. How should this compound be purified to achieve high yields and purity?

After synthesis, distillation under reduced pressure is the standard method. For instance, acyl chlorides with steric hindrance (e.g., 3,5-Bis(trifluoromethyl)benzoyl chloride) are distilled at 12 mmHg to avoid thermal decomposition . Analytical techniques like GC-MS or NMR should confirm purity (>98%).

Q. What analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify methyl group environments (δ ~1.2–1.5 ppm for CH₃; carbonyl carbon at ~170–180 ppm).
  • IR Spectroscopy : Confirm C=O stretch (~1800 cm⁻¹) and C-Cl (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns validate structure. Physical properties (e.g., boiling point) should align with structurally similar compounds like 3,3-Dimethylbutanoyl chloride (CAS 7065-46-5) .

Q. What safety precautions are critical when handling this compound?

Use fume hoods, chemical-resistant gloves, and eye protection. Acyl chlorides are moisture-sensitive and release HCl upon hydrolysis. Store under inert gas at 2–8°C. Regulatory guidelines (e.g., China’s restricted chemicals list) classify similar chlorinated compounds as hazardous, necessitating rigorous disposal protocols .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in nucleophilic acyl substitution?

The 2,3,3-trimethyl substitution creates significant steric hindrance, slowing nucleophilic attack. Kinetic studies comparing hydrolysis rates with less hindered analogs (e.g., acetyl chloride) reveal 10–100x slower reactivity. Computational models (DFT) predict distorted transition states due to methyl group repulsion .

Q. What strategies mitigate side reactions during esterification with sterically hindered acyl chlorides?

  • Use bulky nucleophiles (e.g., tert-butanol) to reduce steric clash.
  • Catalytic DMAP accelerates reactions by stabilizing intermediates.
  • Low temperatures (−20°C) suppress hydrolysis. For example, 3,5-Bis(trifluoromethyl)benzoyl chloride achieves >90% yields in esterifications under such conditions .

Q. How can conflicting NMR data for acyl chloride derivatives be resolved?

Contradictions in chemical shifts may arise from solvent effects or impurities. Deuterated solvents (CDCl₃) and inverse-gated decoupling ¹³C NMR improve resolution. For example, 3,3-Dimethylbutanoyl chloride’s carbonyl signal varies by 2–3 ppm depending on trace moisture .

Q. What computational methods predict the stability and reactivity of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model steric and electronic effects. Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between C=O and adjacent methyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3-Trimethylbutanoyl chloride
Reactant of Route 2
2,3,3-Trimethylbutanoyl chloride

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